molecular formula C17H22N2O4 B6664899 1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid

1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid

Cat. No.: B6664899
M. Wt: 318.4 g/mol
InChI Key: NMJZYOKDFLCIQZ-UHFFFAOYSA-N
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Description

1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid group, and a methylbenzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions.

    Attachment of the Methylbenzoyl Amide: This is typically done through amide bond formation reactions using reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-4-carboxylic acid: Similar structure with a different position of the carboxylic acid group.

    1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]pyrrolidine-3-carboxylic acid: Similar structure with a pyrrolidine ring instead of a piperidine ring.

Uniqueness: 1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-[methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12-6-3-4-8-14(12)16(21)18(2)11-15(20)19-9-5-7-13(10-19)17(22)23/h3-4,6,8,13H,5,7,9-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJZYOKDFLCIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)CC(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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